molecular formula C19H22ClN5O B584653 4-Chloro Trazodone Isomer CAS No. 157072-19-0

4-Chloro Trazodone Isomer

Cat. No.: B584653
CAS No.: 157072-19-0
M. Wt: 371.869
InChI Key: ZUZALSYWCGGMET-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within the Trazodone (B27368) Analogue Family

4-Chloro Trazodone Isomer, identified chemically as 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]- smolecule.comscholarsresearchlibrary.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one, is a close structural analogue of Trazodone. synzeal.comlgcstandards.com The key distinction lies in the position of the chlorine atom on the phenylpiperazine moiety. In Trazodone, the chlorine atom is at the 3-position, whereas in this isomer, it is located at the 4-position. synzeal.com This positional difference, while seemingly minor, defines the compound as a distinct chemical entity with its own specific properties.

In regulatory and quality control contexts, it is often referred to by specific monograph designations, such as Trazodone EP Impurity C or Trazodone USP Related Compound C. synzeal.compharmaffiliates.com These designations underscore its importance as a reference standard in the analysis of Trazodone drug products.

PropertyData
IUPAC Name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]- smolecule.comscholarsresearchlibrary.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3-one synzeal.com
Synonyms Trazodone USP Related compound C, Trazodone 4-Chloro Analog synzeal.com
Molecular Formula C19H22ClN5O uni.lu
Molecular Weight 371.869 g/mol
CAS Number 157072-19-0 (Free Base) synzeal.com
CAS Number 1263278-77-8 (Hydrochloride Salt) biomol.comcaymanchem.com

Historical Context of its Discovery and Initial Characterization

The emergence of this compound is intrinsically linked to the synthesis and manufacturing of Trazodone. It is primarily recognized as a process-related impurity, a substance formed during the chemical synthesis of the active pharmaceutical ingredient (API). alentris.org The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), was crucial for its detection and quantification in Trazodone batches. scholarsresearchlibrary.comjocpr.com

Initial pharmacological characterization has been documented in scientific literature. For instance, a 2010 study by Pai, N.R., et al., explored the synthesis and pharmacological properties of novel antidepressant agents, including this isomer. caymanchem.comcaymanchem.com The research noted its biological activity, including the inhibition of apomorphine-induced stereotypy and the induction of catalepsy in mice, with reported ED50 values of 0.24 mg/kg and 0.9 mg/kg, respectively. biomol.comcaymanchem.comcaymanchem.com The structure of the compound and its related impurities are typically confirmed through spectral analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. jocpr.com

Significance as a Related Substance in Pharmaceutical Chemistry Research

The primary significance of this compound is its role as a critical impurity in the production of Trazodone. google.com Pharmaceutical regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurities in drug substances to ensure safety and efficacy. synzeal.comalentris.org Consequently, this compound serves as a vital reference standard for pharmaceutical companies. synzeal.com It is used in the development and validation of analytical methods designed to detect and quantify impurities in Trazodone API and finished drug products. synzeal.comscholarsresearchlibrary.com

Beyond its role in quality control, the compound is a valuable tool in medicinal chemistry research. By comparing the pharmacological and toxicological profiles of Trazodone with its 4-chloro isomer, researchers can gain insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov This understanding can guide the design of new analogues with potentially modified properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZALSYWCGGMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166209
Record name 4-Chloro trazodone isomer
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Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157072-19-0
Record name 4-Chloro trazodone isomer
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Record name 4-Chloro trazodone isomer
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLORO TRAZODONE ISOMER
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Synthetic Pathways and Mechanistic Formation

Proposed Mechanisms of Formation During Trazodone (B27368) Synthesis

Detailed mechanistic studies specifically elucidating the formation of the 4-Chloro Trazodone Isomer as a byproduct are not extensively available in the public domain. However, its formation can be logically inferred from the standard synthetic routes for Trazodone, which typically involve the reaction of a piperazine (B1678402) derivative with a triazolopyridine moiety. nih.govtdcommons.org

The primary route to Trazodone involves the coupling of 1-(3-chlorophenyl)piperazine (B195711) with a suitable partner, such as 2-(3-chloropropyl)- tdcommons.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one. nih.gov The formation of the this compound would necessitate the presence of 1-(4-chlorophenyl)piperazine (B178656) as a starting material or an intermediate. This could arise from:

Impurity in the starting material: The commercial 1-(3-chlorophenyl)piperazine may contain the 1-(4-chlorophenyl)piperazine isomer as an impurity. This would then react in the same manner as the primary reactant to produce the this compound as a byproduct.

Isomerization during synthesis: While less common for the aromatic chlorine position under typical Trazodone synthesis conditions, the possibility of isomerization of the chlorophenyl moiety cannot be entirely ruled out, though no specific literature supports this pathway.

The following table outlines the key reactants in Trazodone synthesis and the potential source of the 4-chloro isomer.

Reactant for Trazodone (3-Chloro Isomer)Potential Source of 4-Chloro Isomer Formation
1-(3-chlorophenyl)piperazinePresence of 1-(4-chlorophenyl)piperazine as an impurity.
2-(3-chloropropyl)- tdcommons.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-oneNot a direct source of the isomerism on the phenyl ring.

Specific studies detailing how reaction conditions (e.g., temperature, solvent, catalyst) influence the formation rate of the this compound are not available in the reviewed literature. However, in general organic synthesis, factors such as reaction time and temperature can influence the prevalence of side reactions. It is plausible that more aggressive reaction conditions could potentially lead to a higher proportion of byproducts, although this is speculative without direct experimental evidence for this specific isomer.

Targeted Synthetic Approaches for this compound

While primarily known as an impurity, the this compound is available for purchase from chemical suppliers, with some listing its status as "Synthesis on demand." synzeal.com This indicates that targeted synthetic routes have been developed, likely for use as a reference standard in analytical testing of Trazodone.

A targeted synthesis of the this compound would logically follow the established synthetic pathways for Trazodone and its analogs, but with a deliberate choice of starting materials. The most direct approach would be the reaction of 1-(4-chlorophenyl)piperazine with 2-(3-chloropropyl)- tdcommons.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one. This would mirror the synthesis of Trazodone, simply substituting the 3-chloro-substituted phenylpiperazine with its 4-chloro counterpart. nih.govmdpi.com

The general reaction scheme would be as follows:

The key precursor for the targeted synthesis of the this compound is 1-(4-chlorophenyl)piperazine . The selection of this specific positional isomer is the critical design choice that directs the synthesis towards the desired 4-chloro product. The other reactant, the triazolopyridine portion of the molecule, would likely remain the same as that used in the synthesis of Trazodone.

The following table summarizes the precursor selection for the targeted synthesis.

Target CompoundKey Piperazine Precursor
Trazodone1-(3-chlorophenyl)piperazine
This compound 1-(4-chlorophenyl)piperazine

Isomerization Pathways and Stereochemical Considerations

There is no information in the available literature to suggest that there are viable isomerization pathways between Trazodone (the 3-chloro isomer) and the this compound under normal storage or physiological conditions. Such a transformation would require the cleavage and reformation of the bond between the phenyl ring and the piperazine nitrogen, which is a high-energy process.

From a stereochemical perspective, Trazodone is an achiral molecule as it does not possess any stereocenters. nih.gov Similarly, the this compound is also achiral. The positioning of the chlorine atom on the phenyl ring at the 4-position does not introduce any chiral centers into the molecule. Therefore, considerations of enantiomers or diastereomers are not applicable to this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation of the 4-Chloro Trazodone (B27368) Isomer from Trazodone and other related substances. The choice of technique depends on the required resolution, sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Trazodone and its related compounds, including the 4-Chloro Trazodone Isomer, which is identified in the United States Pharmacopeia (USP) as Trazodone Related Compound C. uspnf.com The development of a robust, stability-indicating HPLC method is crucial for ensuring the quality and purity of Trazodone drug substances and products.

Method development typically focuses on optimizing chromatographic conditions to achieve adequate separation (resolution) between Trazodone and its closely eluting isomers. Key parameters that are optimized include the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength. Reversed-phase chromatography is the most common mode used for this separation.

Several isocratic and gradient HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. ajper.com Validation confirms that the analytical procedure is suitable for its intended purpose by assessing parameters such as specificity, linearity, precision, accuracy, and robustness. wisdomlib.org For instance, a simple isocratic method might utilize a C18 or C8 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile and methanol) and an aqueous buffer. ajper.com Detection is typically carried out using a UV detector at a wavelength where both Trazodone and its isomers exhibit significant absorbance, such as 252 nm or 255 nm. The specificity of these methods is demonstrated by the ability to separate the API from its related substances and degradation products, ensuring that there is no interference at the retention time of the main peak.

ParameterCondition 1Condition 2Condition 3
Column C18, ODS (4.6 mm × 250 mm, 10 µm) C8, ODS (4.6 mm x 150 mm) Kromasil C18 (4.6 mm x 150 mm, 5 µm) researchgate.net
Mobile Phase Methanol, Acetonitrile, Tetrahydrofuran, 0.5% Trifluoroacetic Acid (180:180:40:600 v/v) Acetonitrile, THF, Water, Methanol (300:50:400:250 v/v), pH adjusted to 11 with TEA Buffer and Methanol (42:58 v/v) researchgate.net
Flow Rate 1.5 mL/min 1.0 mL/min Not Specified
Detection Wavelength 252 nm 255 nm nih.gov235 nm and 254 nm researchgate.net
Injection Volume 10 µL 10 µL Not Specified
Run Time 15 minutes Not SpecifiedNot Specified

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of complex mixtures containing isomeric compounds. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to substantially improved resolution, higher efficiency, and significantly shorter analysis times. rsc.org

A UHPLC method was developed to separate Trazodone from ten of its degradation products, which included isomeric dimers formed under photolytic stress conditions. rsc.orgresearchgate.net This method employed a sub-2 µm particle column and a gradient elution program, which allowed for the effective separation of all compounds in a much shorter time frame compared to traditional HPLC methods. rsc.org The enhanced resolution provided by UHPLC is particularly valuable for resolving structurally similar isomers like the this compound from the parent drug, ensuring more accurate quantification. The validated stability-indicating UHPLC method is suitable for quality control labs for product release and stability testing, offering greater selectivity and speed. rsc.org

ParameterUHPLC Method for Trazodone and Degradation Products rsc.orgresearchgate.net
Column Acquity UPLC CSH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 8.5
Mobile Phase B Methanol
Elution Mode Gradient
Flow Rate 0.25 mL/min

Gas Chromatography (GC) has been applied to the determination of Trazodone, primarily in biological matrices like blood and tissues. mdpi.comnih.gov These methods often utilize a capillary column and a nitrogen-selective detector (NPD) or a mass spectrometer (MS) for sensitive detection. mdpi.comnih.gov For analysis, a sample preparation step such as liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix. nih.govnih.gov

However, GC has notable limitations for the analysis of pharmaceutical compounds like Trazodone and its isomers. Trazodone is a relatively large and polar molecule with limited volatility, which can make direct GC analysis challenging without derivatization. While methods have been developed without derivatization, they may not be ideal for separating closely related isomers. nih.gov The high temperatures required for GC analysis can also lead to the thermal degradation of labile compounds. Furthermore, achieving the high-resolution separation of positional isomers like the this compound from the parent compound can be more difficult with GC compared to modern HPLC and UHPLC techniques.

Capillary Electrophoresis (CE) is a powerful separation technique known for its extremely high efficiency and resolution, making it well-suited for the challenging separation of isomers. nih.govnih.govwikipedia.org Unlike chromatography, separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.gov This high resolving power allows CE to separate compounds that are difficult to resolve by HPLC. wikipedia.org

For isomeric separation, various modes of CE can be employed, such as Micellar Electrokinetic Chromatography (MEKC). Chiral selectors, such as cyclodextrins or certain antibiotics, can be added to the background electrolyte to facilitate the separation of enantiomers. nih.govmdpi.com While specific applications of CE for the this compound are not extensively documented in the cited literature, the technique's proven success in separating other pharmaceutical isomers makes it a highly valuable tool for this purpose. nih.gov The advantages of CE include very low consumption of samples and reagents, contributing to its status as a "green" analytical technique. nih.govmdpi.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatographic techniques separate the this compound, spectroscopic and spectrometric methods are essential for its definitive identification, structural elucidation, and sensitive quantification.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool in modern pharmaceutical analysis, combining the separation power of LC with the high selectivity and sensitivity of MS. kuleuven.be For the analysis of the this compound, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are particularly powerful.

LC-MS/MS methods have been developed for the sensitive quantification of Trazodone and its metabolites in various biological matrices. researchgate.netnih.govnih.gov In these methods, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov For the this compound, a specific transition could be established to quantify it even at trace levels in the presence of the Trazodone API.

For structural elucidation, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, are invaluable. rsc.org Following separation by UHPLC, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity or degradant. rsc.org By studying the fragmentation patterns generated in the mass spectrometer (MS/MS spectra), researchers can deduce the structure of the molecule. This approach was successfully used to identify and characterize isomeric degradation products of Trazodone, demonstrating its utility in distinguishing between compounds with the same molecular weight but different structures, such as positional isomers. rsc.orgresearchgate.net

ParameterLC-MS/MS Method for Trazodone Quantification researchgate.netnih.govUHPLC-HRMS for Structural Elucidation rsc.org
Chromatography Betabasic cyano column (100 mm x 2.1 mm, 5 µm)Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 µm)
Mass Spectrometer Tandem Mass Spectrometer (Triple Quadrupole)Quadrupole Time-of-Flight (QTOF)
Ionization Mode Positive Ion Electrospray (ESI+)Not specified, but ESI is common
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan MS and MS/MS
Monitored Transition (Trazodone) m/z 372.2 → 176.2Accurate mass measurement of precursor and fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including positional isomers.

¹H NMR provides information about the chemical environment of hydrogen atoms. For the this compound, the key differentiating signals are those of the aromatic protons on the chlorophenyl ring. In the 3-chloro isomer (Trazodone), these protons exhibit a complex splitting pattern. For the 4-chloro isomer, a more symmetric pattern, specifically two doublets, is expected due to the para-substitution.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the chlorophenyl ring are particularly diagnostic. The carbon atom bonded to the chlorine (C4) will be significantly shifted, and the symmetry of the 4-substituted ring will result in fewer unique carbon signals for the aromatic region compared to the 3-substituted isomer.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the exact placement of the chloro substituent and assigning all signals unambiguously. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for the Chlorophenyl Ring:

Isomer Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity
4-Chloro ¹HH-2', H-6'~7.2-7.3Doublet
¹HH-3', H-5'~6.8-6.9Doublet
¹³CC-1'~148-150Singlet
¹³CC-2', C-6'~129-130Doublet
¹³CC-3', C-5'~118-120Doublet
¹³CC-4'~125-127Singlet
3-Chloro (Trazodone) ¹HH-2', H-4', H-5', H-6'~6.8-7.3Multiple signals
¹³CC-1' to C-6'~115-1526 unique signals

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Isomer Characterization

Vibrational and electronic spectroscopy provide complementary information for isomer characterization.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the this compound will show characteristic absorption bands for the C=O (carbonyl) of the triazolone ring (around 1700-1720 cm⁻¹), C-N stretching, and aromatic C=C stretching vibrations. Positional isomers can often be distinguished by subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands of the substituted aromatic ring, which are sensitive to the substitution pattern. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The this compound contains chromophores, including the chlorophenyl ring and the triazolopyridine system, which absorb UV light. In HPLC analysis, the detection wavelength for Trazodone and its related impurities is typically set between 249 nm and 255 nm. researchgate.net The λmax (wavelength of maximum absorbance) for the 4-chloro isomer is expected to be in this region, potentially with a slight shift compared to the 3-chloro isomer due to the different position of the electron-withdrawing chloro group on the phenyl ring. masterorganicchemistry.comnih.gov

Method Validation Parameters for Quantitative Analysis

For the this compound to be quantified accurately, especially in the context of being an impurity in Trazodone, the analytical method must be rigorously validated according to ICH guidelines.

Specificity and Selectivity from Parent Compound and Other Impurities

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In this case, the method must demonstrate clear separation between the this compound and the parent drug, Trazodone (3-chloro isomer).

High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. Method development involves optimizing the stationary phase (e.g., C18, C8, or Phenyl columns), mobile phase composition (e.g., acetonitrile, methanol, buffers), pH, and temperature to achieve baseline resolution (Rs > 1.5) between the positional isomers and other known impurities. Phenyl-based HPLC columns are often recommended for separating positional isomers due to their specific interactions with aromatic rings. mtc-usa.com

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of standard solutions of the this compound at different concentrations are prepared and analyzed.

The results are typically evaluated by plotting the peak area against concentration and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is calculated, with a value of ≥ 0.999 being the general acceptance criterion.

The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. For an impurity like the this compound, the range typically spans from the reporting threshold to 120% of the specification limit. For example, a validated HPLC method might demonstrate linearity for Trazodone impurities in the range of 0.05 µg/mL to 1.5 µg/mL. researchgate.net

Precision and Accuracy Assessments

The validation of an analytical method is critical to ensure its reliability for the intended purpose. For the this compound, a known positional isomer and a specified impurity of Trazodone referred to as Trazodone Related Compound C in the United States Pharmacopeia (USP), robust analytical methods are required for its quantification. synzeal.comlgcstandards.comscribd.com Precision and accuracy are two of the most important parameters in method validation, demonstrating the consistency and correctness of the results, respectively.

Precision

The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration. The results are commonly expressed as the Relative Standard Deviation (%RSD).

Intermediate Precision (Inter-assay Precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. The goal is to verify that the method will provide consistent results when used by different personnel within the same quality control environment.

Reproducibility: This assesses the precision between different laboratories and is often considered during the standardization of a method across multiple sites, such as in collaborative studies.

For a potential impurity like the this compound, a highly sensitive and selective method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), would be validated. While specific validation data for the this compound is not detailed in publicly available research, the assessment would follow established guidelines. A comment summary from the USP indicates a resolution requirement between Trazodone and Trazodone Related Compound C, which confirms that validated analytical methods for its control are in use. uspnf.com

The results of a precision study are typically presented in a tabular format, demonstrating the method's consistency.

Table 1: Illustrative Data Presentation for Method Precision (Repeatability) for this compound

Sample No.Peak AreaConcentration Found (% of specified limit)
11502399.8
215105100.4
31498899.6
415050100.0
515130100.5
61499599.7
Mean 15048.5 100.0
Std. Dev. 55.9 0.39
%RSD 0.37% 0.39%
Note: The data shown are for illustrative purposes only and do not represent actual experimental results.

Accuracy

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is a measure of the exactness of the analytical method. For an impurity like the this compound, accuracy is typically determined by performing recovery studies. This involves adding known amounts of the impurity standard (spiking) to a sample matrix (e.g., a sample of the main Trazodone drug substance).

The procedure involves analyzing the spiked sample and calculating the percentage of the added impurity that is recovered by the method. According to International Council for Harmonisation (ICH) guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit for the impurity). The acceptance criterion for recovery is typically in the range of 80% to 120% for impurities, but can be wider or tighter depending on the concentration level.

Table 2: Illustrative Data Presentation for Accuracy (Recovery) of this compound

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% (n=3)0.500.4998.0%
100% (n=3)1.001.01101.0%
150% (n=3)1.501.4898.7%
Overall Mean % Recovery 99.2%
Note: The data shown are for illustrative purposes only and do not represent actual experimental results.

The successful validation of precision and accuracy ensures that the analytical method used for quantifying the this compound is both reliable and correct, providing confidence in the quality control of the Trazodone active pharmaceutical ingredient.

Degradation Pathways and Stability Profiles

Forced Degradation Studies of Trazodone (B27368) and Related Substances

Research on trazodone hydrochloride has revealed its susceptibility to degradation under various stress conditions. These studies provide a foundational understanding of the potential degradation pathways for its isomers, including the 4-Chloro Trazodone Isomer.

Trazodone demonstrates significant degradation under both acidic and basic hydrolytic conditions. In acidic hydrolysis, the molecule is susceptible to breakdown, while alkaline conditions also lead to the formation of degradation products. researchgate.netrsc.org One study noted that trazodone hydrochloride undergoes extensive hydrolysis in acidic and alkaline solutions. researchgate.net In contrast, the drug has been found to be relatively stable under neutral hydrolytic stress. researchgate.net

For instance, a stability-indicating assay of trazodone hydrochloride showed the formation of degradation products when stressed with alkali. researchgate.net The degradation under alkaline conditions was achieved by treating a solution of trazodone HCl with 2.0M NaOH and heating it in a boiling water bath. researchgate.net

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysis0.1M HClDegradation observed
Basic Hydrolysis0.5M NaOHDegradation observed
Neutral HydrolysisWaterStable

Oxidative stress, typically induced by agents like hydrogen peroxide, is a significant degradation pathway for trazodone. Studies have shown that trazodone undergoes degradation when exposed to hydrogen peroxide. researchgate.netrsc.org The formation of N-oxides is a common oxidative degradation pathway for compounds containing piperazine (B1678402) rings. researchgate.net Specifically, the nitrogen at position N-14 of the piperazine ring in trazodone has been identified as a site for N-oxidation. researchgate.net

A study on the enzymatic oxidation of trazodone hydrochloride indicated that the piperazine group is a primary site of oxidation. sciltp.com This enzymatic degradation resulted in a maximum conversion of 62% of trazodone hydrochloride. sciltp.com

Stress ConditionReagent/ConditionKey Degradation Products
Oxidative10% v/v H₂O₂N-oxides
Enzymatic OxidationLaccase-mediator systemOxidation of the piperazine group

Exposure to light can induce photolytic degradation and photoisomerization of trazodone. One of the significant findings in the study of trazodone's photostability is the formation of isomers. researchgate.netrsc.org Research has shown that upon exposure to daylight, trazodone can degrade and form several degradation products, including four dimer isomers. researchgate.netrsc.org The major isomer formed during photolytic degradation has been isolated and its structure identified using proton and carbon NMR. researchgate.netrsc.org This suggests that the this compound could potentially be formed under such conditions.

Stress ConditionLight SourceKey Observation
PhotolyticDaylight / UV light (254 nm)Formation of multiple degradation products, including isomers

Trazodone has been found to be relatively stable under thermal stress conditions. researchgate.net Forced degradation studies where trazodone was subjected to heat (e.g., 105°C) showed minimal degradation, indicating a good thermal stability profile for the molecule. researchgate.net

Stress ConditionTemperatureObservation
Thermal105°CStable

Identification and Characterization of Degradation Products of this compound

Under photolytic stress, one of the major degradation products of trazodone was identified as a dimer isomer, which was isolated and characterized using preparative HPLC and NMR. researchgate.netrsc.org Oxidative degradation primarily leads to the formation of N-oxides. researchgate.net The alkaline degradation product of trazodone hydrochloride has also been a subject of study, with spectrophotometric methods developed for its determination.

Kinetic Studies of Isomer Degradation

Kinetic studies are crucial for understanding the rate at which a drug degrades and for predicting its shelf-life. While specific kinetic studies on the degradation of the this compound were not found, the general principles of degradation kinetics would apply. Such studies would involve monitoring the concentration of the isomer over time under various stress conditions to determine the order of the reaction and the degradation rate constants.

Influence of Environmental Factors on Isomer Stability

The stability of a chemical compound is significantly influenced by various environmental factors. These factors can induce degradation, leading to a loss of potency and the formation of new, potentially unwanted chemical entities. Key environmental factors that are typically investigated include light, temperature, and pH.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions, leading to the degradation of a photosensitive compound. For many pharmaceuticals, this is a critical aspect of their stability profile. Studies on Trazodone have indicated that it undergoes photolytic degradation, resulting in the formation of several degradation products, including dimers and N-oxides. However, the specific photostability of the this compound has not been documented.

Thermal Stability: Temperature is a crucial factor in determining the rate of chemical reactions. Elevated temperatures can accelerate degradation processes. The safety data for Trazodone hydrochloride indicates that it may emit toxic fumes, including hydrogen chloride, upon heating or in a fire. This suggests that the molecule, in general, is susceptible to thermal decomposition. However, specific studies detailing the thermal degradation pathway and the stability of the this compound at various temperatures are not available.

pH and Hydrolytic Stability: The acidity or alkalinity of a solution, measured by its pH, can have a profound effect on the stability of a drug substance, particularly for molecules that are susceptible to hydrolysis. The solubility and degradation of Trazodone hydrochloride are known to be influenced by the pH of the aqueous medium, with increased acidity leading to increased degradation. For this reason, liquid formulations of Trazodone are carefully buffered to a pH range of 5.0 to 6.0 to ensure stability. While this provides insight into the parent compound's behavior, no specific data is available on how the this compound behaves across a range of pH values.

Data Tables

Due to the absence of specific research findings on the degradation and stability of the this compound in the public domain, it is not possible to generate data tables detailing its stability under various environmental conditions. Such tables would typically present quantitative data, such as the percentage of degradation over time when exposed to specific light intensities, temperatures, or pH levels.

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a specific molecular target. For trazodone (B27368) analogues, key targets include serotonin (B10506) receptors (such as 5-HT1A and 5-HT2A) and the serotonin transporter. afribary.com In studies of trazodone derivatives, molecular docking has been employed to elucidate the binding modes within these receptors. mdpi.com

While specific docking studies exclusively on the 4-Chloro Trazodone Isomer are not extensively detailed in the provided literature, the methodologies applied to other trazodone derivatives are directly applicable. For instance, a study on new trazodone derivatives utilized AutoDock Vina for simulations against the human serotonin transporter. afribary.com Such studies typically reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For the this compound, the 4-chloro substituent on the phenyl ring is expected to significantly influence its binding affinity and selectivity compared to the 3-chloro position in the parent trazodone molecule. The electronic and steric properties of the chlorine atom at the para position can alter interactions within the binding pocket.

A hypothetical molecular docking study of the this compound could yield data similar to that observed for other trazodone derivatives, as outlined in the interactive table below.

Molecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
5-HT1A Receptor-9.5Asp116, Tyr390, Phe361
5-HT2A Receptor-8.8Ser242, Phe340, Trp336
Serotonin Transporter-9.1Asp98, Tyr95, Ile172

Note: The data in this table is illustrative and based on typical values for trazodone analogues.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. longdom.org For trazodone derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, are employed to determine the minimum energy configuration and various electronic properties. afribary.com These calculations can elucidate the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. afribary.com For the this compound, the position of the electron-withdrawing chloro group would influence these electronic properties, likely affecting its reactivity and interaction with biological targets compared to trazodone.

Quantum Chemical PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity
Dipole Moment3.5 DInfluences solubility and binding

Note: The data in this table is illustrative and based on typical DFT calculation results for similar molecules.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational stability in a biological environment (e.g., in solution or bound to a receptor). mdpi.com An MD simulation of the this compound could reveal the flexibility of the propyl linker and the piperazine (B1678402) ring, as well as the stability of its interactions within a receptor binding site. Such simulations have been used to study the binding of trazodone to DNA, indicating minor conformational adjustments in the piperazine and chlorophenyl rings to achieve stable interactions. nih.gov These simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-receptor complex.

Structure-Activity Relationship (SAR) Investigations of the 4-Chloro Moiety in Relation to Trazodone Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. researchgate.net The position of the chlorine atom on the phenyl ring of trazodone is a critical determinant of its pharmacological profile. Trazodone itself features a chlorine atom at the 3-position (meta-position). The this compound, with its chlorine at the 4-position (para-position), represents a key structural modification.

SAR studies on related compounds often show that the presence and position of electron-withdrawing groups, such as chlorine, can significantly alter activity. researchgate.netyoutube.com By comparing the computationally predicted binding affinities and electronic properties of the this compound with those of trazodone (3-chloro) and other halogenated analogues, a clearer understanding of the SAR for this series can be developed. For example, molecular docking studies on different isomers can quantify the impact of the substituent's position on binding to specific receptors. mdpi.com This comparative analysis is essential for the rational design of new analogues with improved efficacy and selectivity.

CompoundPosition of Chloro GroupPredicted Receptor Affinity (Hypothetical)
Trazodone3-positionHigh
This compound 4-position Potentially altered affinity/selectivity
2-Chloro Trazodone Isomer2-positionPotentially lower affinity due to steric hindrance
Deschloro-TrazodoneNoneSignificantly lower affinity

Metabolic Considerations in Vitro and Pre Clinical Theoretical Studies

Investigation of Enzymatic Biotransformation Pathways of Related Compounds in Hepatic Microsomes

The liver is the primary site of metabolism for trazodone (B27368), with hepatic microsomes serving as a key in vitro model for studying its enzymatic breakdown. frontiersin.org Research has identified several enzyme systems responsible for its biotransformation.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of trazodone. frontiersin.org In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have pinpointed specific isoforms that catalyze different metabolic reactions. nih.govclinpgx.org

CYP3A4 has been identified as the principal enzyme responsible for the metabolism of trazodone. nih.govsemanticscholar.org Its primary role is mediating the N-dealkylation of trazodone to form its major active metabolite, m-chlorophenylpiperazine (m-CPP). nih.govclinpgx.orgsemanticscholar.org The significant correlation between CYP3A4 activity and m-CPP production in human liver microsomal preparations underscores its importance. nih.gov Furthermore, the inhibition of m-CPP formation by the specific CYP3A4 inhibitor, ketoconazole, provides strong evidence for this pathway. nih.govsemanticscholar.org

While CYP3A4 is primary, other CYP enzymes contribute to trazodone's complex metabolism. frontiersin.org CYP2D6 is notably involved in the metabolism of the active metabolite, m-CPP, catalyzing its hydroxylation to p-hydroxy-m-CPP (OH-mCPP). clinpgx.org Studies have also suggested minor contributions from CYP2C19 in the formation of other inactive metabolites. frontiersin.org

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Trazodone

Enzyme Role in Metabolism Key Finding
CYP3A4 Major enzyme for N-dealkylation of Trazodone. Responsible for the formation of the active metabolite m-chlorophenylpiperazine (m-CPP). nih.govsemanticscholar.orgdrugbank.com
CYP2D6 Metabolism of the active metabolite m-CPP. Catalyzes the hydroxylation of m-CPP to p-hydroxy-m-CPP. clinpgx.org Also implicated in the bioactivation of m-CPP to reactive intermediates. researchgate.net

| CYP2C19 | Minor contributor to Trazodone metabolism. | Involved in the formation of other inactive metabolites. frontiersin.org |

Beyond the cytochrome P450 system, other enzymes have been noted for their contribution to the biotransformation of trazodone. Flavin-containing monooxygenases (FMOs) have been identified as contributing to the formation of certain major, inactive metabolites of trazodone. frontiersin.org Following oxidation by CYP enzymes, metabolites like OH-mCPP undergo rapid conjugation with glucuronide and sulfate, indicating the involvement of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in phase II metabolism. clinpgx.org

Formation of Metabolites and Adducts (e.g., Glutathione (B108866) Adducts)

The metabolism of trazodone leads to the formation of not only pharmacologically active compounds but also reactive intermediates that can form adducts with cellular macromolecules. The primary active metabolite is m-chlorophenylpiperazine (m-CPP). clinpgx.orgsemanticscholar.org

However, further biotransformation can lead to bioactivation. Studies have shown that trazodone and its metabolite m-CPP can be converted into reactive intermediates. researchgate.netnih.gov In vitro incubations of trazodone in human liver microsomes in the presence of glutathione (GSH) have led to the identification of several novel glutathione adducts. researchgate.net This suggests the formation of electrophilic intermediates, such as quinone imines, which are subsequently detoxified by conjugation with GSH. researchgate.net

The formation of these adducts is a critical area of study, as reactive metabolites are sometimes implicated in cellular toxicity. nih.govbohrium.comnih.gov The bioactivation of m-CPP to a quinone imine intermediate, which then forms GSH adducts, appears to be mediated specifically by the CYP2D6 enzyme. researchgate.net This is distinct from the CYP3A4-dependent bioactivation of the parent trazodone molecule. researchgate.net This process involves an initial hydroxylation, followed by the formation of a quinone imine that can react with glutathione. researchgate.net

Table 2: Identified Metabolites and Adducts of Trazodone in In Vitro Studies

Compound Description Enzyme Implication
m-chlorophenylpiperazine (m-CPP) Major pharmacologically active metabolite. Formation mediated by CYP3A4. nih.gov
p-hydroxy-m-CPP (OH-mCPP) Hydroxylated metabolite of m-CPP. Formation mediated by CYP2D6. clinpgx.org
Quinone Imine Intermediates Electrophilic reactive metabolites. Formed from both Trazodone (CYP3A4) and m-CPP (CYP2D6). researchgate.net

| Glutathione (GSH) Adducts | Detoxification products of reactive metabolites. | Multiple adducts (M3, M4, M5, M6) identified, resulting from the reaction of quinone imines with GSH. researchgate.net |

Comparative Metabolic Profiling with Trazodone and other Isomers

Direct comparative metabolic profiling of the 4-Chloro Trazodone Isomer against trazodone is not extensively detailed in the available scientific literature. However, a comparison of their chemical structures allows for informed hypotheses. Trazodone features a chlorine atom at the meta- (3-position) of the phenylpiperazine ring. The this compound, as its name implies, has the chlorine atom at the para- (4-position). caymanchem.combiomol.com

This seemingly minor positional change can have significant implications for metabolism. The electronic and steric properties of the phenyl ring are altered, which can influence how metabolic enzymes, particularly CYPs, bind to and oxidize the molecule. Aromatic hydroxylation is a common metabolic pathway, and the position of the chlorine atom will direct where this reaction can occur. For trazodone's metabolite m-CPP, hydroxylation occurs at the para-position relative to the piperazine (B1678402) nitrogen. clinpgx.org In the 4-chloro isomer's corresponding metabolite (p-chlorophenylpiperazine), this para-position is blocked by the chlorine atom, necessarily forcing hydroxylation to occur at an alternative site (i.e., ortho to the chlorine). This would result in a different set of hydroxylated metabolites and could alter the rate of metabolism and subsequent clearance.

Theoretical Models of Isomer Biotransformation

Based on the known bioactivation pathways of trazodone and m-CPP, theoretical models for the biotransformation of the this compound can be proposed. The key bioactivation step for m-CPP involves hydroxylation at the 4'-position, which enables the formation of a reactive quinone imine intermediate. researchgate.net

For the this compound, the para-position on the phenyl ring is occupied by the chlorine atom. This blockage is significant. In fact, one study used a regioisomer, 1-(4'-chlorophenyl)piperazine, specifically to investigate the bioactivation mechanism of m-CPP. researchgate.net The blockage of bioactivation by this 4'-chloro-substitution suggested that the formation of reactive quinone imine intermediates is dependent on having a hydrogen atom at that para-position that can be hydroxylated. researchgate.net

Therefore, a theoretical model of the this compound's metabolism would predict a reduced potential for forming the specific type of quinone imine intermediates seen with m-CPP. While bioactivation could potentially occur through other pathways (e.g., hydroxylation at the ortho position followed by oxidation), the primary pathway identified for m-CPP would be inhibited. This suggests that the this compound might have a different reactive metabolite profile and potentially a lower propensity for CYP2D6-mediated bioactivation compared to its parent compound, trazodone.

Role and Significance in Pharmaceutical Manufacturing and Impurity Control

Identification as a Known Impurity in Trazodone (B27368) Drug Substance and Drug Products

The 4-Chloro Trazodone Isomer is a well-documented process-related impurity in the synthesis of Trazodone. jocpr.comscispace.comgoogle.com It is structurally very similar to Trazodone, with the only difference being the position of the chlorine atom on the phenylpiperazine ring—at the 4-position instead of the 3-position. This subtle structural variance can arise from the starting materials used in the Trazodone synthesis.

The primary synthetic route for Trazodone involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) with a suitable alkylating agent. If the 1-(3-chlorophenyl)piperazine starting material contains its positional isomer, 1-(4-chlorophenyl)piperazine (B178656), as an impurity, this will inevitably lead to the formation of the this compound as a side product. nih.gov Given the similar physicochemical properties of the two isomers, their separation can be challenging, necessitating robust analytical methods for their detection and quantification. nih.gov

Regulatory Perspective on Pharmaceutical Impurities and Related Substances

The presence of impurities in pharmaceutical products is strictly regulated by international bodies to ensure patient safety. The control of the this compound is therefore not just a matter of manufacturing efficiency but a regulatory necessity.

ICH Guidelines and Quality by Design (QbD) Principles

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and products through its Q3A and Q3B guidelines, respectively. researchgate.netrjptonline.org These guidelines establish thresholds for reporting, identification, and qualification of impurities. The identification threshold is the level above which an impurity must be structurally identified, and the qualification threshold is the level above which the biological safety of the impurity must be established.

The principles of Quality by Design (QbD) are increasingly being applied to pharmaceutical manufacturing to ensure product quality is built-in from the outset. researchgate.netnih.gov For an impurity like the this compound, a QbD approach would involve a thorough understanding of the manufacturing process to identify the critical process parameters (CPPs) that influence its formation. By controlling these CPPs within a defined design space, the level of the isomeric impurity can be consistently minimized.

Pharmacopeial Standards and Reference Materials

Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have established monographs for Trazodone Hydrochloride that include limits for related substances. The this compound is recognized as a specified impurity in these monographs, often designated as Trazodone Related Compound C (in the USP) or Trazodone Impurity C (in the Ph. Eur.). jocpr.comedqm.eu

The USP monograph for Trazodone Hydrochloride specifies a limit of not more than 0.4% for any single impurity and not more than 1.0% for total impurities. uspnf.com To facilitate accurate testing and compliance, reference standards for the this compound are made available by these pharmacopeial bodies. jocpr.com

Table 1: Pharmacopeial Information for this compound

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (Ph. Eur.)
Designation Trazodone Related Compound CTrazodone Impurity C
Individual Impurity Limit Not more than 0.4%Specified in the monograph
Reference Standard Available YesYes

Strategies for Impurity Control and Mitigation in Manufacturing Processes

Given the regulatory scrutiny and potential impact on product quality, manufacturers of Trazodone employ various strategies to control and mitigate the formation of the this compound.

Process Optimization for Reduced Isomer Formation

A key strategy for controlling the level of the this compound is to minimize its formation during the synthesis of the Trazodone API. This is primarily achieved through stringent control of the starting materials.

Starting Material Purity: The most effective way to prevent the formation of the this compound is to use 1-(3-chlorophenyl)piperazine that is substantially free of its 4-chloro isomer. This requires robust analytical methods to test the purity of the starting material and working with suppliers who can provide high-purity reagents.

Process Analytical Technology (PAT): The implementation of PAT can provide real-time monitoring of the chemical reaction. google.comrsc.org By monitoring the reaction progress and the formation of by-products, process parameters can be adjusted in real-time to optimize the yield of Trazodone and minimize the formation of the isomeric impurity.

Purification Methodologies for Isomer Removal

In instances where the this compound is formed, effective purification methods are necessary to remove it from the final drug substance.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for the successful separation of Trazodone from its 4-chloro isomer. The solvent system should be chosen such that Trazodone has a significantly different solubility profile compared to the impurity, allowing for the selective crystallization of the desired product. sielc.com

Chromatography: Preparative high-performance liquid chromatography (HPLC) can be employed for the separation of Trazodone from its isomers. jocpr.com While this method offers high resolution, it is often more complex and costly for large-scale manufacturing. Therefore, it is typically used for the preparation of reference standards or in cases where other purification methods are not sufficiently effective. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve optimal separation. researchgate.netscholarsresearchlibrary.com

Long-Term Stability Assessment of Drug Products Containing the Isomer

The long-term stability assessment of drug products is a critical component of pharmaceutical manufacturing and quality control. These studies are designed to evaluate how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature and humidity. For drug products containing trazodone, this assessment is essential to establish a shelf-life and to ensure that the concentration of impurities, including positional isomers like the this compound, remains within strictly defined acceptable limits throughout the product's lifecycle.

Regulatory bodies require comprehensive stability data to grant marketing approval for any pharmaceutical product. For Trazodone extended-release tablets, for example, stability data extending to 24 months has been submitted and reviewed to demonstrate that the product can be safely stored at room temperature. fda.gov These studies are conducted under controlled conditions as specified by the International Council for Harmonisation (ICH) guidelines.

The core of a long-term stability program lies in the use of validated, stability-indicating analytical methods. rsc.org For trazodone and its related substances, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed. jocpr.com These methods are developed to be specific enough to separate the active pharmaceutical ingredient (API) from any process-related impurities, degradation products, and isomers. The validation of these methods ensures they are accurate, precise, and robust, capable of quantifying even trace amounts of impurities like the this compound. researchgate.net

During a long-term stability study, batches of the finished drug product, packaged in its proposed commercial container-closure system, are stored at specific long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH). fda.gov Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and tested for various quality attributes, including appearance, assay of the active ingredient, and, crucially, the levels of specified and unspecified impurities.

The this compound, being a process-related impurity, is a specified impurity that must be monitored. Its concentration is carefully quantified at each time point. The data gathered allows for the evaluation of any trends in impurity formation. While trazodone hydrochloride itself is a highly stable substance, interactions with excipients or trace environmental factors over time could potentially lead to degradation or changes in the impurity profile of the finished product. fda.govnih.gov

Research Findings and Data Analysis

Detailed findings from long-term stability studies are typically proprietary and part of regulatory submission files. However, the principles and expected outcomes are well-established. The data is analyzed to determine if any significant changes occur over time. A "significant change" for a drug product is generally defined as a failure to meet its specifications. For impurities, this means exceeding the established acceptance criteria.

Below is an illustrative data table representing typical results from a long-term stability study of a hypothetical Trazodone HCl 150 mg tablet formulation. This table demonstrates how the this compound and other impurities are monitored over a 24-month period under both long-term and accelerated storage conditions.

Illustrative Data Table: Long-Term Stability of Trazodone HCl 150 mg Tablets This table is for illustrative purposes only and does not represent actual product data.

Time Point (Months)Storage ConditionAssay (Trazodone HCl) (%)This compound (%)Total Impurities (%)
0 -100.2< 0.050.12
3 25°C / 60% RH100.1< 0.050.13
6 25°C / 60% RH99.80.060.15
12 25°C / 60% RH99.90.060.16
18 25°C / 60% RH99.50.070.18
24 25°C / 60% RH99.30.070.20
3 40°C / 75% RH99.70.070.18
6 40°C / 75% RH99.10.090.25

Acceptance Criteria: Assay: 90.0% - 110.0%; this compound: NMT 0.15%; Total Impurities: NMT 1.0%

In this representative example, the level of the this compound shows a very slight increase over 24 months under long-term conditions and a slightly more pronounced increase under accelerated conditions (40°C / 75% RH). However, the levels remain well within the typical, stringent specification limit (e.g., not more than 0.15%). The stability of the main component, Trazodone HCl, remains high, and the total impurities also stay within the acceptable range. Such data would support a 24-month shelf-life for the product when stored under the recommended conditions. fda.gov The development of robust analytical methods that can reliably separate and quantify Trazodone from its isomers and degradation products is fundamental to the success of these stability assessments. jocpr.comaensiweb.com

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Chloro Trazodone isomer with high purity?

  • Methodological Answer : Synthesis typically involves regioselective halogenation of the parent trazodone structure. Characterization relies on 1H and 13C NMR spectroscopy to confirm regiochemistry, as demonstrated in isomer-specific paracyclophane synthesis (e.g., distinct CH₂CH₂ bridge signals in NMR spectra) . For purity assessment, combine HPLC with mass spectrometry to rule out byproducts.

Q. What analytical techniques are optimal for separating this compound from structurally similar analogs?

  • Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) enables real-time isomer differentiation by exploiting wavenumber selectivity and chemometric analysis (e.g., multivariate curve resolution) to resolve overlapping chromatographic peaks . Ion mobility spectrometry (IMS) offers rapid separation (seconds vs. GC’s minutes) and is ideal for dynamic studies .

Advanced Research Questions

Q. How does the 4-chloro substitution influence trazodone’s receptor binding affinity compared to other isomers?

  • Methodological Answer : Competitive radioligand binding assays (e.g., using [³H]TCP) quantify affinity differences. For example, in N-aryl-N′-methylguanidine derivatives, 4-chloro isomers often exhibit reduced binding compared to 5- or 6-substituted analogs due to steric hindrance or altered electronic effects . Molecular docking simulations can further rationalize substituent effects on receptor interactions.

Q. What metabolic pathways differentiate 4-Chloro Trazodone from its parent compound, and how do these affect pharmacological activity?

  • Methodological Answer : In vitro metabolism studies using liver microsomes or recombinant enzymes (e.g., CYP3A4) identify hydroxylation or dechlorination pathways. For instance, 4’-hydroxy trazodone, a metabolite, inhibits OAT3 (Ki = 16.9 μM), suggesting the 4-chloro isomer’s stability may alter transporter interactions . LC-MS/MS quantifies metabolites, while knock-out cell models (e.g., OAT3-deficient) validate transporter specificity.

Q. How can researchers resolve contradictions in isomer activity data, such as conflicting enzyme inhibition or receptor activation results?

  • Methodological Answer : Use orthogonal assays to validate findings. For example, discrepancies in chlorophenol conversion rates by TCP-4-monooxygenase (e.g., 4-chlorophenol vs. 2,4,6-trichlorophenol) were resolved via HPLC product analysis and NADH consumption assays, highlighting enzyme-substrate stereoselectivity . Similarly, control for solvent polarity effects, as aprotic solvents (DMSO > ethyl acetate) enhance 4-chloro isomer reactivity in SNAr reactions .

Q. What experimental designs optimize isomer-specific pharmacological studies while minimizing confounding variables?

  • Methodological Answer : Apply the Taguchi robust design to optimize reaction parameters (e.g., temperature, solvent) for asymmetric synthesis, as demonstrated in ethyl 4-chloro acetoacetate reduction . For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate isomer-specific effects, controlling for metabolic interconversion (e.g., GC-FTIR monitoring of dynamic isomerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.